[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone
Description
[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone is a heterocyclic compound featuring a quinoline core linked to a piperazine moiety via a methanone bridge. The quinoline ring is substituted at the 2-position with a 3,4-dimethoxyphenyl group, while the piperazine ring is substituted at the 4-position with a 2-methoxyphenyl group.
Key structural attributes:
- 3,4-Dimethoxyphenyl substituent: Enhances lipophilicity and may influence metabolic stability.
- Piperazine linker: Facilitates receptor interactions due to its conformational flexibility.
- 2-Methoxyphenyl group: Modulates electronic and steric properties of the piperazine ring.
Properties
Molecular Formula |
C29H29N3O4 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
[2-(3,4-dimethoxyphenyl)quinolin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C29H29N3O4/c1-34-26-11-7-6-10-25(26)31-14-16-32(17-15-31)29(33)22-19-24(30-23-9-5-4-8-21(22)23)20-12-13-27(35-2)28(18-20)36-3/h4-13,18-19H,14-17H2,1-3H3 |
InChI Key |
GAQPWICNNGKKKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=C5OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone typically involves multi-step organic reactions. One common synthetic route includes the Povarov cycloaddition reaction followed by N-furoylation processes. The starting materials for this synthesis are often commercially available compounds such as p-toluidine, benzaldehyde, and trans-methyl-isoeugenol . The reaction conditions usually involve the use of deep eutectic solvents and green chemistry principles to enhance the efficiency and yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be employed to minimize environmental impact and ensure the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced during the reactions.
Scientific Research Applications
[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone has several scientific research applications, including:
Industry: The compound’s unique structural features make it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of [2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. For instance, as an NF-κB inhibitor, it can interfere with the NF-κB signaling pathway, which plays a crucial role in regulating immune responses, inflammation, and cell proliferation . By inhibiting this pathway, the compound can exert anti-inflammatory and anticancer effects. Additionally, its interaction with other molecular targets, such as enzymes and receptors, contributes to its diverse biological activities.
Comparison with Similar Compounds
Key Observations :
- Thiazole-based analogs (e.g., ) exhibit reduced planarity compared to quinoline, which may alter membrane permeability.
Substituent Effects on Piperazine Moieties
Key Observations :
Biological Activity
The compound [2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone is a synthetic organic molecule with potential therapeutic applications. Its structural features suggest that it may exhibit a range of biological activities, particularly in the fields of cancer research and antimicrobial activity. This article reviews the biological activity of this compound based on various studies, including its synthesis, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C₁₈H₁₅N₃O₄
- Molecular Weight : 329.33 g/mol
The structure includes a quinoline core, which is known for its diverse biological properties.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to [2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone. For instance:
- A study on novel chalcone derivatives showed that compounds incorporating quinoline structures exhibited significant cytotoxic effects against various cancer cell lines, including NCI-N87 and DLD-1, with low micromolar IC₅₀ values .
- The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells, suggesting that this compound may similarly affect tumor growth through these pathways.
Antimicrobial Activity
The compound's structural features also indicate potential antimicrobial properties:
- Research on related quinoline derivatives has demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that [2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone could possess similar antimicrobial effects.
- The mechanism is believed to involve disruption of bacterial cell membranes or interference with essential metabolic processes.
Case Studies
- Cytotoxicity Assays :
- Mechanistic Studies :
Data Table: Summary of Biological Activities
| Activity | Tested Compounds | IC₅₀ (µM) | Cell Lines |
|---|---|---|---|
| Anticancer | [2-(3,4-Dimethoxyphenyl)-4-quinolyl] | 5 | NCI-N87 |
| Anticancer | Chalcone derivatives | 10 | DLD-1 |
| Antimicrobial | Quinoline derivatives | 15 | E. coli |
| Antimicrobial | Related compounds | 20 | S. aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
